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Compound of Interest

Compound Name: Fmoc-amino-PEG5-acid

Cat. No.: B1673515

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-amino-PEG5-acid (Fmoc-NH-PEG5-
COOH), a heterobifunctional linker increasingly utilized in modern peptide synthesis. Its unique
structure, incorporating a base-labile Fmoc-protected amine, a flexible five-unit polyethylene
glycol (PEG) spacer, and a terminal carboxylic acid, offers significant advantages in the
development of therapeutic peptides. The inclusion of a PEG linker can enhance the solubility,
stability, and pharmacokinetic properties of synthetic peptides, making this a critical technique
in drug development and biomedical research.[1][2] This document serves as a detailed
resource, outlining the core properties of this reagent, extensive experimental protocols for its
application, and visual representations of key workflows to facilitate its effective use.

Core Properties and Advantages of PEGylation

Fmoc-amino-PEG5-acid is a monodisperse PEG derivative, meaning it has a defined and
uniform length.[1][3] This precise structure allows for exact control over the spacing between
conjugated molecules, a critical factor in optimizing the biological activity of complex
biomolecules.[3] The key features of this molecule are its two distinct functional groups: the
Fmoc-protected amine and the terminal carboxylic acid. This "heterobifunctional” nature allows
for sequential and controlled conjugation of different molecules.[1][4]

The primary role of the PEG component is to confer beneficial properties to the final peptide
product through a process known as PEGylation. PEGylation is the covalent attachment of
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polyethylene glycol chains to molecules, most commonly therapeutic proteins and peptides.
This modification can significantly improve the pharmacological properties of a drug.

Key advantages of peptide PEGylation include:

¢ Increased Half-Life: The increased hydrodynamic volume of PEGylated peptides leads to
reduced renal clearance, thereby extending their circulation time in the body.[2][5][6] In some
cases, PEGylation can increase the circulating half-life of a peptide drug by more than 100
times.[6]

e Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of
hydrophobic peptides in agueous media, which is crucial for many biological applications.[1]

[5]

e Reduced Immunogenicity and Antigenicity: The PEG chain can act as a shield, masking the
peptide from the host's immune system and reducing the likelihood of an immune response.

[5]16]

» Protection from Proteolytic Degradation: The steric hindrance provided by the PEG chain can
protect the peptide from degradation by proteolytic enzymes.[6][7]

Physicochemical Properties

The following tables summarize the key quantitative data for Fmoc-amino-PEG5-acid.

Property Value Source(s)
CAS Number 635287-26-2 [1][3][4]
Molecular Formula C27H35NO9 [11[3]
Molecular Weight 517.6 g/mol [11[3114]

White to off-white solid or
Appearance ] o [11[31[4]
viscous liquid

Purity >95% [1103114]
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Property Recommendation Source(s)

- Soluble in polar organic
Solubility [1][4]
solvents (e.g., DMF, DMSO)

Storage Temperature -20°C to -5°C [1]

Storage Conditions Keep in a dry and dark place [1]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of Fmoc-amino-
PEG5-acid into a peptide sequence during solid-phase peptide synthesis (SPPS). The most
common strategy is the Fmoc/tBu (tert-butyl) approach, which utilizes a base-labile Fmoc group
for Na-amino protection and acid-labile side-chain protecting groups.[8]

The choice of resin is dependent on whether the C-terminus of the final peptide is to be a
carboxylic acid or an amide. For a C-terminal amide, a Rink Amide resin is commonly used,
while a Wang resin is suitable for a C-terminal carboxylic acid.[9]

» Resin Swelling: Place the desired amount of resin in a reaction vessel. Add a suitable
solvent, such as N,N-dimethylformamide (DMF), to allow the resin to swell.[9][10] Gently
agitate the mixture for at least 30 minutes to an hour to ensure proper swelling, which
exposes the reactive sites within the resin beads.[9] After swelling, drain the solvent.[10]

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the

peptide sequence.[2]

o Fmoc Deprotection: To remove the Fmoc protecting group from the resin or the previously
coupled amino acid, add a 20% solution of piperidine in DMF to the resin.[2][9] Agitate the
mixture for 5-10 minutes, then drain the solution. Repeat this step once more to ensure

complete deprotection.[2]

e Washing: Thoroughly wash the resin to remove residual piperidine and byproducts. A typical
washing sequence is multiple washes with DMF, followed by dichloromethane (DCM), and
then again with DMF.[2]
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e Amino Acid Coupling:

o In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents
relative to the resin loading) using a coupling reagent such as HBTU (3-5 equivalents) and
a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[2]

o Add the activated amino acid solution to the deprotected resin in the reaction vessel.[2]

o Agitate the reaction mixture for 1-2 hours at room temperature to allow for the formation of
the peptide bond.[2]

e Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove any
unreacted reagents.[3]

Once the desired peptide sequence has been assembled, the Fmoc-amino-PEG5-acid can be
coupled to the N-terminus of the peptide.

« Final Fmoc Deprotection: Perform the Fmoc deprotection step as described in section 2.1 on
the N-terminal amino acid of the peptide-resin.[2]

e Washing: Wash the resin thoroughly with DMF.[2]
o PEGylation Reaction:

o Dissolve Fmoc-amino-PEG5-acid (1.5-2 equivalents) and a coupling reagent like HBTU
(1.5-2 equivalents) with DIPEA (3-4 equivalents) in DMF.[2]

o Add the activated PEG linker solution to the resin.
o Agitate the reaction mixture for 2-4 hours at room temperature.[2]
e Washing: Wash the resin with DMF and then with DCM to remove all excess reagents.[2]

The final step is to cleave the PEGylated peptide from the resin support and simultaneously
remove the acid-labile side-chain protecting groups.

o Resin Preparation: After the final wash, dry the peptide-resin under vacuum.
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o Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A commonly used cocktall
is Reagent K, which is suitable for peptides containing sensitive residues.[2]

o Reagent K Composition: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5%
Thioanisole, 2.5% Ethanedithiol (EDT).[2]

o Safety Note: TFA is highly corrosive and should be handled in a certified fume hood.[2]

o Cleavage Reaction: Add the cleavage cocktail to the dried resin. Agitate the mixture at room
temperature for 2-4 hours.[2]

o Peptide Precipitation and Isolation:

[¢]

Filter the resin and collect the filtrate, which contains the cleaved peptide.[2]

[e]

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

[e]

Centrifuge the mixture to pellet the precipitated peptide.
o Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

The crude peptide is typically purified using reverse-phase high-performance liquid
chromatography (RP-HPLC).

o Sample Preparation: Dissolve the crude peptide in a suitable solvent, usually a mixture of
water and acetonitrile containing 0.1% TFA.[2]

e RP-HPLC:

o

Use a C18 column for purification.[2]

Employ a gradient of two mobile phases: Buffer A (0.1% TFA in water) and Buffer B (0.1%
TFA in acetonitrile).[2]

[e]

[e]

A typical gradient might run from 5% to 65% Buffer B over 30-60 minutes.[2]

o

Monitor the elution of the peptide by UV absorbance at 210-220 nm.[2]
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o Fraction Collection and Analysis: Collect the fractions corresponding to the major peak. The
purity and identity of the final peptide can be confirmed by analytical HPLC and mass
spectrometry.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

SPPS Cycle:
1. Fmoc Deprotection

Resin Swelling
(DMF)

N-terminal PEGylation
with Fmoc-amino- PEGS-acid

Cleavage from Resin
& Side-chain Deprotection

*"" Pure PEGylated N
Peptide J

Solid Support urificati
(=) 3. Couple Next Fmoc-AA (FAI7LE)
4. Wash

Click to download full resolution via product page

Caption: High-level workflow of solid-phase peptide synthesis incorporating N-terminal
PEGylation.
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Caption: The four main steps of a standard Fmoc-SPPS cycle for peptide elongation.

By following these detailed protocols and understanding the fundamental properties of Fmoc-
amino-PEG5-acid, researchers can effectively leverage this versatile tool to synthesize high-
quality PEGylated peptides for a wide range of applications in research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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